N-cyclopentyl-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-methoxybenzamide: is an organic compound with the molecular formula C13H17NO2 It is a benzamide derivative characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with cyclopentylamine. The process can be summarized as follows:
-
Starting Materials:
- 2-methoxybenzoic acid
- Cyclopentylamine
- N,N-diisopropylethylamine (DIEA)
- Dimethylformamide (DMF)
-
Reaction Conditions:
- The reaction mixture is prepared by dissolving 10 mmol of 2-methoxybenzoic acid and 10.4 mmol of cyclopentylamine in 20 mL of DMF.
- 20 mmol of DIEA is added to the mixture to act as a base.
- The reaction is carried out at room temperature with constant stirring for several hours.
- The product is then extracted using ethyl acetate and purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-methoxybenzamide can undergo various chemical reactions, including:
-
Oxidation:
- The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-cyclopentyl-2-hydroxybenzamide.
-
Reduction:
- The carbonyl group in the benzamide moiety can be reduced to form N-cyclopentyl-2-methoxybenzylamine.
-
Substitution:
- The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) or alkylating agents (e.g., methyl iodide) can be employed.
Major Products:
- Oxidation: N-cyclopentyl-2-hydroxybenzamide
- Reduction: N-cyclopentyl-2-methoxybenzylamine
- Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
Chemistry:
- N-cyclopentyl-2-methoxybenzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of cyclopentyl and methoxy groups into target compounds, which can influence their chemical properties and reactivity.
Biology:
- In biological research, this compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine:
- The compound is investigated for its potential therapeutic applications. Benzamide derivatives, in general, have shown promise in the treatment of various diseases, including cancer and neurological disorders.
Industry:
- This compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in industrial applications.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The cyclopentyl and methoxy groups can influence the compound’s binding affinity and selectivity for these targets. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic benefits.
Comparison with Similar Compounds
- N-cyclopentyl-3-hydroxy-4-methoxybenzamide
- N-cyclopentyl-2-methoxy-5-methylbenzamide
- N-cyclopentyl-2,3-dimethoxybenzamide
Comparison:
N-cyclopentyl-2-methoxybenzamide: is unique due to the specific positioning of the methoxy group on the benzene ring. This positioning can influence its chemical reactivity and biological activity.
N-cyclopentyl-3-hydroxy-4-methoxybenzamide: has an additional hydroxyl group, which can enhance its hydrogen bonding capabilities and potentially alter its pharmacokinetic properties.
N-cyclopentyl-2-methoxy-5-methylbenzamide: features a methyl group instead of a hydrogen atom, which can affect its steric interactions and overall molecular stability.
N-cyclopentyl-2,3-dimethoxybenzamide: has two methoxy groups, providing increased electron-donating effects and potentially different reactivity patterns.
Properties
IUPAC Name |
N-cyclopentyl-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-12-9-5-4-8-11(12)13(15)14-10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZQAOUCACNVGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301074 |
Source
|
Record name | N-Cyclopentyl-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331435-51-9 |
Source
|
Record name | N-Cyclopentyl-2-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331435-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopentyl-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.